molecular formula C12H13N3O2 B2978199 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 638137-05-0

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2978199
CAS RN: 638137-05-0
M. Wt: 231.255
InChI Key: BIYQNNHBRSZXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid amide, is an important organic compound used in many scientific and medical research applications. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 248-250°C. It is soluble in water, methanol, ethanol, and acetone. This compound has been studied for its potential therapeutic effects, and has been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Supramolecular Chemistry

The compound has been investigated for its potential in forming hydrogen-bonded supramolecular assemblies. In one study, it was used as a ligand for co-crystallization with 1,10-diaza-18-crown-6, leading to the formation of 2D and 3D networks through extensive hydrogen bonding interactions. This research highlights its utility in the development of novel supramolecular structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Synthesis and Cytotoxic Evaluation

Another aspect of research involving this compound is its role in the synthesis of novel dihydropyrimidine-2,4(1H,3H)-dione derivatives. A study demonstrated the synthesis and preliminary in vitro cytotoxic evaluation of these derivatives, suggesting their potential therapeutic applications. This work contributes to the ongoing search for new pharmacologically active compounds with improved efficacy and safety profiles (Udayakumar et al., 2017).

Catalysis and Synthesis of Hexahydropyrimidines

Research has also been conducted on the catalytic applications of related pyrimidine compounds, particularly in the synthesis of hexahydropyrimidines and their spiro analogues. A study reported a multicomponent synthesis involving 1,3-dicarbonyl compounds, amines, and formaldehyde catalyzed by FeCl3, indicating the versatility of pyrimidine derivatives in organic synthesis and catalysis (Mukhopadhyay et al., 2011).

Optical and Nonlinear Optical Applications

The compound and its derivatives have also been studied for their potential in optical and nonlinear optical applications. A study on pyrimidine-based bis-uracil derivatives, including those related to the compound , explored their optical properties and suitability for drug discovery and NLO device fabrications, highlighting the broad applicability of pyrimidine derivatives in advanced materials science (Mohan et al., 2020).

Mechanism of Action

properties

IUPAC Name

6-amino-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQNNHBRSZXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.